(NZ)-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]hydroxylamine
Description
Properties
IUPAC Name |
(NZ)-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(11-12)8-2-3-9-10(6-8)14-5-4-13-9/h2-3,6,12H,4-5H2,1H3/b11-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZBNCGFDLVCLL-XFFZJAGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC2=C(C=C1)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/O)/C1=CC2=C(C=C1)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]hydroxylamine typically involves the condensation of 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(NZ)-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into amines or hydroxylamines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzodioxin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, amines, and substituted benzodioxin compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(NZ)-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (NZ)-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]hydroxylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzodioxin ring structure allows it to interact with various biological molecules, potentially inhibiting or activating specific pathways. For example, it may inhibit enzymes involved in oxidative stress, thereby exerting antioxidant effects.
Comparison with Similar Compounds
Research Findings and Limitations
- Synthetic Challenges : The target compound’s ethylidene-hydroxylamine group may require specialized conditions for stability, as seen in oxime syntheses involving hydroxylamine hydrochloride .
- Data Gaps : Direct experimental data (e.g., NMR, melting points) for the target compound are absent in the provided evidence, necessitating extrapolation from analogs.
- Biological Potential: Structural similarities to silymarin derivatives and benzodioxin-based pharmaceuticals (e.g., antihepatotoxic agents) suggest unexplored therapeutic applications .
Biological Activity
The compound (NZ)-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]hydroxylamine is a hydroxylamine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and inhibition of specific enzymes. This article provides a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.
- Chemical Formula : C10H12N2O3
- Molecular Weight : 208.22 g/mol
- IUPAC Name : (NZ)-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]hydroxylamine
- Synonyms : Hydroxylamine derivative of benzodioxin
Hydroxylamines are known for their ability to act as nucleophiles and can participate in various biochemical reactions. The specific mechanism of action for (NZ)-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]hydroxylamine involves:
- Inhibition of Enzymes : This compound has been shown to inhibit certain kinases, particularly the epidermal growth factor receptor (EGFR), which is often mutated in various cancers. The inhibition of EGFR can lead to reduced cell proliferation in tumors expressing these mutations .
- Antiproliferative Effects : Studies indicate that derivatives of hydroxylamines can exhibit antiproliferative effects on cancer cell lines. This is attributed to their ability to interfere with DNA replication and repair processes .
Biological Activity Data
The following table summarizes key biological activities observed for (NZ)-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]hydroxylamine and related compounds:
Case Studies
-
EGFR Mutant Non-Small Cell Lung Cancer (NSCLC) :
A study evaluated the efficacy of (NZ)-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]hydroxylamine on NSCLC cell lines harboring EGFR mutations. The results demonstrated a significant reduction in cell proliferation with an IC50 value indicative of high potency against the L858R mutation . -
Cytotoxicity Assessment :
In vitro assays were conducted to assess the cytotoxic effects of this compound on various cancer cell lines. The findings indicated that it effectively induced apoptosis through mechanisms involving oxidative stress and DNA damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
